
1-Chloro-5-methylhexane
Overview
Description
1-Chloro-5-methylhexane (IUPAC name: this compound; synonyms: isoheptyl chloride, 1-氯-5-甲基己烷) is a branched chloroalkane with the molecular formula C₇H₁₅Cl and a molecular weight of 134.65 g/mol . Its structure features a chlorine atom at the terminal carbon and a methyl group at the fifth carbon of a hexane backbone. Key physicochemical properties include a log P (partition coefficient) of 3.34, indicating high lipophilicity, and a polar surface area of 0.0 Ų, confirming its nonpolar nature . This compound is commercially available at 98% purity and is utilized in niche applications, such as in organic synthesis and as a component identified in tobacco smoke via gas chromatography-mass spectrometry (GC-MS) studies .
Preparation Methods
Chlorination of 5-Methylhexane
Method Overview : The chlorination process involves the reaction of 5-methylhexane with chlorine gas ($$ \text{Cl}_2 $$) in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction.
-
$$
\text{C}7\text{H}{16} + \text{Cl}2 \rightarrow \text{C}7\text{H}_{15}\text{Cl} + \text{HCl}
$$ Conditions : This reaction typically requires controlled conditions, such as temperature and pressure, to optimize yield and minimize by-products.
Industrial Production Methods
In industrial settings, continuous flow reactors are often employed to enhance efficiency. The process involves:
Continuous Exposure : 5-methylhexane is continuously exposed to chlorine gas under optimized conditions.
Benefits : This method allows for higher yields and purities due to better control over reaction parameters compared to batch processes.
1-Chloro-5-methylhexane exhibits various chemical reactivities due to its structure. The primary reactions include nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions
Types : The chlorine atom can be displaced by nucleophiles such as hydroxide ions ($$ \text{OH}^- $$), alkoxide ions ($$ \text{RO}^- $$), or cyanide ions ($$ \text{CN}^- $$). The mechanism can proceed via either SN1 or SN2 pathways depending on the conditions.
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Sodium hydroxide ($$ \text{NaOH} $$)
Potassium cyanide ($$ \text{KCN} $$)
Sodium methoxide ($$ \text{NaOCH}_3 $$)
Elimination Reactions
Under strong basic conditions, this compound can undergo elimination reactions leading to the formation of alkenes.
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- Potassium tert-butoxide ($$ \text{KOtBu} $$)
The structure of this compound allows for distinct reactivity patterns compared to similar compounds. Below is a comparison table highlighting key differences:
Compound Name | Structure Description | Reactivity Pattern |
---|---|---|
This compound | Chlorine at C1, Methyl at C5 | Nucleophilic substitution and elimination |
1-Chlorohexane | Chlorine at C1 | Similar reactivity but lacks methyl group |
1-Chloro-3-methylpentane | Chlorine at C1, Methyl at C3 | Different substitution patterns |
1-Chloro-4-methylpentane | Chlorine at C1, Methyl at C4 | Varies in reactivity compared to analogs |
Due to its unique structure, this compound serves as an important intermediate in various organic synthesis pathways:
Organic Synthesis : It is utilized in synthesizing more complex organic molecules.
Analytical Reference Material : Its well-defined structure makes it suitable for use as a reference material in techniques like gas chromatography and mass spectrometry.
Chemical Reactions Analysis
1-Chloro-5-methylhexane undergoes various chemical reactions, primarily due to the presence of the chlorine atom, which makes it a good candidate for nucleophilic substitution reactions.
Types of Reactions:
Nucleophilic Substitution (SN1 and SN2): The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or cyanide ions (CN-). The type of substitution (SN1 or SN2) depends on the reaction conditions and the nature of the nucleophile.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium methoxide (NaOCH3) are commonly used.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used to promote elimination.
Major Products:
Substitution Reactions: Products include alcohols, ethers, and nitriles.
Elimination Reactions: The major product is 5-methyl-1-hexene.
Scientific Research Applications
Organic Synthesis
1-Chloro-5-methylhexane serves as an important intermediate in the synthesis of more complex organic molecules. Its chlorine atom can be readily displaced by nucleophiles, facilitating the introduction of various functional groups. This property allows it to participate in several types of reactions:
- Nucleophilic Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻), or cyanide ions (CN⁻), leading to products like alcohols, ethers, and nitriles.
- Elimination Reactions : Under basic conditions, it can undergo elimination reactions to form alkenes, such as 5-methyl-1-hexene.
These reactions highlight its versatility as a building block for synthesizing pharmaceuticals, agrochemicals, and other specialty chemicals.
Analytical Chemistry
In analytical chemistry, this compound is utilized as a reference material in techniques such as gas chromatography and mass spectrometry. Its well-defined structure and known properties make it a reliable standard for identifying and characterizing unknown compounds. This application is crucial for ensuring accuracy in analytical methods used across various fields of research .
Solvent Studies
Research has explored the potential of this compound as a solvent for polymers, dyes, and other organic materials. Its solvent properties are being evaluated to determine its effectiveness compared to traditional solvents. Preliminary studies suggest that it may offer advantages in terms of solubility and stability for certain applications.
Material Science
Limited studies indicate that this compound may have applications in material science, particularly in the synthesis of ionic liquids. Ionic liquids are salts that remain liquid at room temperature and have unique properties beneficial for catalysis and electrochemistry. The potential use of this compound in creating ionic liquids opens avenues for innovative applications in green chemistry and sustainable processes.
Case Studies and Research Findings
While direct case studies specifically focusing on this compound are sparse, related research provides insights into its potential applications:
Mechanism of Action
The mechanism of action of 1-Chloro-5-methylhexane primarily involves its reactivity as an alkyl halide. The chlorine atom, being electronegative, creates a polar bond with the carbon atom, making the carbon susceptible to nucleophilic attack. This property is exploited in various substitution and elimination reactions.
Molecular Targets and Pathways:
Nucleophilic Substitution: The carbon-chlorine bond is the primary target, where nucleophiles attack the carbon atom, leading to the displacement of the chlorine atom.
Elimination Reactions: The base abstracts a proton from a carbon atom adjacent to the carbon-chlorine bond, leading to the formation of a double bond and the elimination of hydrogen chloride (HCl).
Comparison with Similar Compounds
The following table and analysis compare 1-chloro-5-methylhexane with structurally or functionally related chlorinated hydrocarbons:
Table 1: Comparative Properties of this compound and Analogues
*Estimated from structural analogs; †Predicted via computational tools; ‡Based on polar isothiocyanate group adjustments.
Structural and Functional Insights
(i) Chlorocyclohexane (C₆H₁₁Cl)
- Structural difference : Cyclohexane ring vs. linear chain in this compound.
- Properties : Lower molecular weight (118.60 g/mol) and log P (2.89) due to reduced hydrophobicity from cyclic structure.
- Applications : Primarily a solvent, contrasting with this compound’s role in synthetic chemistry .
(ii) 5-Chloro-2-methyl-4-isothiazolin-3-one
- Functional contrast : Contains a heterocyclic isothiazolone ring with biocidal activity, unlike the inert alkyl chloride.
- Safety : Requires stringent protective measures (e.g., respiratory protection) due to acute toxicity, whereas this compound has milder hazards .
(iii) 1-Isothiocyanato-5-methylhexane (C₈H₁₅NS)
- Reactivity : The isothiocyanate (-N=C=S) group enables nucleophilic reactions, unlike the electrophilic chlorine in this compound.
- Lipophilicity : Similar log P (~3.0) but distinct chemical behavior due to functional group polarity .
(iv) Hexachlorocyclohexane (C₆H₆Cl₆)
- Environmental impact : Exhibits bioaccumulation and long-term persistence, whereas this compound’s environmental fate is less studied but likely less concerning due to simpler structure .
Research Findings
- Tobacco Smoke Analysis : this compound was identified in tobacco smoke via GC-MS, with a distinct M-CH₃ ion peak at m/z 119 , distinguishing it from linear-chain analogs like 1-chloroheptane .
- Synthetic Utility : Its branched structure enhances steric hindrance, making it a candidate for synthesizing hindered ethers or surfactants.
Biological Activity
1-Chloro-5-methylhexane, with the molecular formula C₇H₁₅Cl and a molecular weight of approximately 134.65 g/mol, is a chloroalkane that has garnered interest in various fields of chemical research due to its unique structure and potential applications. This article explores the biological activity of this compound, including its synthesis, reactivity, and potential biological implications.
This compound is characterized by the presence of a chlorine atom at the first carbon of a hexane chain, along with a methyl group at the fifth position. This configuration allows for diverse chemical reactions, particularly nucleophilic substitutions where the chlorine can be replaced by other functional groups. The compound can be synthesized through various methods, including halogenation of alkanes or through more complex organic synthesis pathways involving alkylation reactions.
Toxicity and Safety Profile
The biological activity of this compound has been studied in terms of its toxicity and safety. According to data from PubChem, this compound is classified under several safety categories, indicating potential hazards associated with exposure. The acute toxicity levels (LD50) for oral, dermal, and inhalation routes have been documented, suggesting that while it can be used in laboratory settings, precautions must be taken to mitigate exposure risks .
Potential Applications
This compound has been investigated for its potential applications in organic synthesis and material science. Its ability to act as a solvent for various organic compounds has been noted, making it useful in polymer chemistry and dye applications. Additionally, research into its use in synthesizing ionic liquids indicates that it may play a role in catalysis and electrochemistry.
Study on Nematode Behavior
A significant study highlighted the impact of various organic compounds on root-knot nematodes (Meloidogyne spp.), which are detrimental to crops like cucumbers. While this compound was not directly tested in this study, related compounds demonstrated varying effects on nematode behavior, suggesting that similar chloroalkanes could influence pest management strategies in agriculture .
Solvent Properties
Research has explored the solvent properties of this compound, particularly its effectiveness in dissolving polymers and dyes. These studies indicate that this compound may offer advantages over traditional solvents due to its unique solvation properties.
Comparative Analysis
The following table summarizes key properties and differences between this compound and related compounds:
Compound Name | Molecular Formula | CAS Number | Key Features |
---|---|---|---|
This compound | C₇H₁₅Cl | 33240-56-1 | Chloroalkane with potential solvent applications |
2-Chloro-5-methylhexane | C₇H₁₅Cl | 58766-17-9 | Chlorine at second carbon; different reactivity |
1-Bromo-5-methylhexane | C₇H₁₅Br | 33240-56-1 | Bromine instead of chlorine; potentially different bioactivity |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-chloro-5-methylhexane to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example, adjusting the molar ratio of reactants (e.g., 1-chloro-5-hexanone and methyl magnesium chloride) and controlling reaction temperature (e.g., 0–5°C for initial addition, followed by reflux) can enhance yield . Purification via fractional distillation under reduced pressure (e.g., 20 mbar, 95–97°C) and validation using refractive index measurements (e.g., nD<sup>25</sup> = 1.4489) ensures purity. Parallel monitoring with thin-layer chromatography (TLC) or GC-MS can identify side products .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is critical for isomer differentiation, as demonstrated in tobacco smoke analysis where this compound was distinguished from 1-chloroheptane via characteristic fragmentation patterns (e.g., M-CH3 ion at m/z 119) . Nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>13</sup>C and <sup>1</sup>H) can resolve structural ambiguities, such as methyl branching positions. Cross-validation with IR spectroscopy for functional groups (e.g., C-Cl stretching at ~550–850 cm<sup>-1</sup>) is recommended .
Advanced Research Questions
Q. How can contradictions in data from different analytical methods (e.g., GC-MS vs. NMR) be resolved when identifying this compound?
- Methodological Answer : Discrepancies often arise from sample impurities or isomer co-elution. To resolve this:
- Perform preparative chromatography to isolate pure fractions before re-analyzing with GC-MS and NMR.
- Use high-resolution MS (HRMS) to confirm molecular formulas.
- Apply computational modeling (e.g., DFT at B3LYP/6-31G** level) to predict spectral data for comparison with experimental results .
Q. What experimental approaches are suitable for studying the environmental persistence and degradation pathways of this compound?
- Methodological Answer :
- Abiotic Degradation : Conduct hydrolysis studies under varying pH and temperature conditions, analyzing products via LC-MS or GC-MS.
- Biotic Degradation : Use soil or water microcosms spiked with the compound, tracking degradation intermediates (e.g., chlorinated alcohols or ketones) over time.
- Toxicity Profiling : Apply standardized assays (e.g., Daphnia magna or algal growth inhibition) to assess ecotoxicological impacts. Reference EPA or OECD guidelines for experimental design .
Q. How can researchers design experiments to evaluate the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic Studies : Compare reaction rates with different nucleophiles (e.g., iodide vs. hydroxide) in polar aprotic solvents (e.g., DMF or DMSO).
- Stereochemical Analysis : Use chiral GC columns or polarimetry to determine if reactions proceed via SN1 (racemization) or SN2 (inversion) mechanisms.
- Computational Support : Calculate transition-state energies using software like Gaussian to predict regioselectivity .
Q. What strategies mitigate safety risks during large-scale handling of this compound?
- Methodological Answer :
- Engineering Controls : Use closed-system reactors and ventilation to minimize inhalation exposure.
- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested per EN 374) and safety goggles. Implement barrier creams for skin protection .
- Emergency Protocols : Pre-identify antidotes (e.g., sodium thiosulfate for chlorine exposure) and establish spill containment procedures using inert adsorbents .
Q. Data Interpretation and Reproducibility
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Statistical Design : Apply factorial design (e.g., 2<sup>k</sup> experiments) to identify critical variables (e.g., catalyst loading, reaction time).
- Quality Control : Implement in-process monitoring (e.g., inline IR spectroscopy) to detect deviations early.
- Documentation : Adhere to Beilstein Journal guidelines for reporting experimental details (e.g., reagent sources, purification steps) to ensure reproducibility .
Q. What are best practices for archiving and sharing spectral data of this compound?
- Methodological Answer :
- Public Databases : Deposit raw NMR, MS, and IR data in repositories like NIST Chemistry WebBook or PubChem.
- Metadata Standards : Include instrument parameters (e.g., GC column type, MS ionization mode) and calibration details.
- Supplementary Materials : Follow journal-specific requirements (e.g., Beilstein’s "Supporting Information" section) to provide datasets without cluttering the main text .
Properties
IUPAC Name |
1-chloro-5-methylhexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl/c1-7(2)5-3-4-6-8/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YESHSLGUAPTMLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6067757 | |
Record name | Hexane, 1-chloro-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6067757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33240-56-1 | |
Record name | 1-Chloro-5-methylhexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33240-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexane, 1-chloro-5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033240561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexane, 1-chloro-5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexane, 1-chloro-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6067757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HEXANE, 1-CHLORO-5-METHYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AWZ0L968XA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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